UVI3003 - 847239-17-2

UVI3003

Catalog Number: EVT-285435
CAS Number: 847239-17-2
Molecular Formula: C28H36O4
Molecular Weight: 436.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UVI3003 is a synthetic compound classified as a retinoid X receptor (RXR) antagonist. [, , , , , , , , , , , ] RXRs are nuclear receptors that play a crucial role in various biological processes, including cell growth, differentiation, and metabolism. [, , , , , , , , , ] As an antagonist, UVI3003 binds to RXRs and blocks their activation by natural ligands, such as 9-cis-retinoic acid. [, , , , , , , , ] This antagonistic activity makes UVI3003 a valuable tool in scientific research, particularly in studying RXR signaling pathways and their roles in development, disease, and environmental toxicology. [, , , , , , , , , , , ]

9-cis-Retinoic Acid (9cRA)

  • Relevance: 9cRA is the natural ligand for RXR, while UVI3003 is a synthetic antagonist. [] UVI3003 competes with 9cRA for binding to RXRα and inhibits its transcriptional activity. [, , , ] This makes UVI3003 a valuable tool for studying the biological roles of RXR signaling.

UVI 2112

  • Relevance: Like UVI3003, UVI 2112 binds to RXRα and inhibits its activity. [] Structural comparisons between UVI3003 and UVI 2112 reveal that both share a similar core structure but differ in their carboxylic acid chain lengths and substituents. UVI3003 possesses a longer carboxylic acid chain with a benzene ring, leading to greater protection towards deuterium exchange in the C-terminal region of RXRαLBD compared to UVI 2112. []

LG-100268

  • Relevance: LG-100268 is often used in research to activate RXR signaling, providing a contrasting effect to the inhibitory action of UVI3003. [, ] This allows researchers to investigate the specific roles of RXR activation and inhibition in various biological processes.

Bexarotene

  • Relevance: Bexarotene serves as a tool to understand the effects of RXR activation, contrasting the antagonistic effects of UVI3003. [, , ] Studying the opposing actions of these compounds helps elucidate the complexities of RXR signaling in various physiological and pathological contexts.

Tributyltin (TBT)

  • Relevance: Although not structurally similar to UVI3003, TBT acts as an RXR agonist. [, ] This shared ability to modulate RXR signaling, despite different mechanisms of action, highlights the potential environmental impacts of chemicals like TBT on RXR-mediated processes.

All-trans-Retinoic Acid (ATRA)

  • Relevance: While ATRA can activate both RARs and RXRs, UVI3003 specifically antagonizes RXRs. [] This difference in receptor specificity allows researchers to dissect the individual contributions of RAR and RXR signaling in various biological processes.

Other Compounds Mentioned:

  • CH55: An RAR agonist used to study the specific roles of RAR activation. []
  • LGD1069: An RXR agonist used to study the specific roles of RXR activation. []
  • BMS493: An RAR antagonist. []
  • HX531: An RXR antagonist. []
  • AGN 193109: A pan-retinoic acid receptor antagonist acting on RARα, β, and γ. []
  • 19,20-DHDP: A metabolite of docosahexaenoic acid (DHA) produced by cytochrome P450 and soluble epoxide hydrolase. It exhibits neuroprotective effects against MeHg toxicity, potentially through RXR-mediated pathways. []
  • Rosiglitazone: A PPARγ-selective agonist used to study adipogenesis and its modulation by RXR signaling. [, ]
  • T0070907: A PPARγ antagonist used to investigate the role of PPARγ in RXR-mediated processes. []
Overview

UVI 3003 is a synthetic compound primarily recognized for its role as a pan-retinoid X receptor antagonist. It has garnered attention in various fields, particularly in biological and medicinal research, due to its interaction with nuclear receptors and potential therapeutic applications. UVI 3003 is classified under the category of retinoid receptor modulators, specifically targeting retinoid X receptors, which are crucial in regulating gene expression related to development and metabolism.

Source and Classification

UVI 3003 was first synthesized as part of research into retinoid receptors and their ligands. It is classified as an antagonist of retinoid X receptors, which are part of the nuclear receptor superfamily. These receptors play significant roles in various biological processes, including cell differentiation, proliferation, and apoptosis. UVI 3003’s ability to inhibit these receptors makes it a valuable tool for studying RXR-related pathways and their implications in disease mechanisms, particularly in cancer and metabolic disorders .

Synthesis Analysis

Methods

The synthesis of UVI 3003 involves several chemical reactions that typically yield high-purity products. The compound is synthesized through the formation of a naphthalene derivative using standard organic synthesis techniques. The process generally includes:

  • Reagents: Common reagents include organic solvents and catalysts that facilitate the reaction.
  • Purification Steps: Multiple purification steps are necessary to achieve purity levels often exceeding 99%, ensuring that the final product is suitable for research applications.

Technical Details

The synthetic route for UVI 3003 can be summarized as follows:

  1. Formation of Naphthalene Derivative: The initial step involves the formation of a naphthalene structure, which serves as the backbone for further modifications.
  2. Functionalization: Subsequent reactions modify the naphthalene derivative to introduce specific functional groups that enhance its biological activity.
  3. Purification: The crude product undergoes purification processes such as recrystallization or chromatography to isolate UVI 3003 from by-products.
Molecular Structure Analysis

Structure

UVI 3003 has a complex molecular structure characterized by its naphthalene core and various functional groups that contribute to its biological activity. The compound's chemical formula is C20H22N2O4S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.

Data

  • Molecular Weight: Approximately 378.46 g/mol
  • Structural Features: The structure includes multiple rings and functional groups that facilitate binding to retinoid X receptors, influencing their activity .
Chemical Reactions Analysis

Reactions

UVI 3003 participates in various chemical reactions relevant to its function as an RXR antagonist:

  • Oxidation: UVI 3003 can undergo oxidation to form oxidized derivatives, which may have altered biological properties.
  • Reduction: Although less common, reduction reactions can also occur under specific conditions.
  • Substitution Reactions: The compound can engage in substitution reactions involving its pentyloxy group, allowing for further derivatization .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are frequently employed for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction processes.
  • Substitution Nucleophiles: Various nucleophiles can be utilized depending on the desired outcome of the substitution reaction.
Mechanism of Action

The mechanism by which UVI 3003 exerts its effects primarily involves antagonism of retinoid X receptors. By binding to these receptors, UVI 3003 prevents their activation by endogenous ligands such as retinoic acid. This inhibition disrupts RXR-mediated signaling pathways critical for cellular processes such as:

  • Cell Proliferation: UVI 3003's antagonistic action may lead to reduced cell growth in certain contexts.
  • Differentiation and Apoptosis: By blocking RXR activity, UVI 3003 influences cellular differentiation and programmed cell death pathways .

Data from studies indicate that UVI 3003 effectively inhibits RXR activity in various experimental models, including embryonic development assays where it demonstrated teratogenic effects similar to those observed with other RXR modulators .

Physical and Chemical Properties Analysis

Physical Properties

UVI 3003 is typically presented as a solid at room temperature with good solubility in organic solvents. Its physical state allows for easy handling in laboratory settings.

Chemical Properties

  • Stability: UVI 3003 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide and ethanol, facilitating its use in various biochemical assays .
Applications

UVI 3003 has several scientific applications across different research domains:

  • Biological Research: It is utilized to investigate the role of retinoid X receptors in cellular processes such as differentiation and apoptosis.
  • Medicinal Chemistry: Researchers explore its potential as a therapeutic agent targeting cancer and metabolic disorders due to its ability to modulate RXR activity.
  • Industrial Applications: UVI 3003 serves as a chemical stabilizer in polymers exposed to ultraviolet light, enhancing their durability against photodegradation .

Properties

CAS Number

847239-17-2

Product Name

UVI 3003

IUPAC Name

3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31)

InChI Key

APJSHECCIRQQDV-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Solubility

Soluble in DMSO

Synonyms

UVI3003, UVI 3003, UVI-3003

Canonical SMILES

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Isomeric SMILES

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.